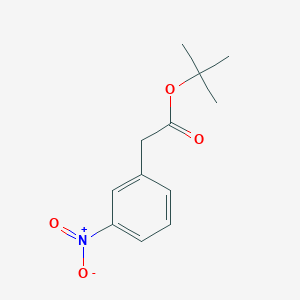

Tert-butyl 2-(3-nitrophenyl)acetate

説明

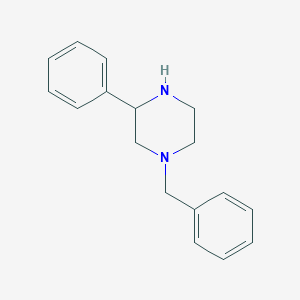

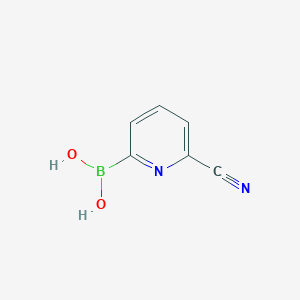

Tert-butyl 2-(3-nitrophenyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a tert-butyl group, a nitrophenyl moiety, and an acetate group, which together contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported as a regioselective and efficient approach to synthesize 2-aminobenzophenones . Additionally, a novel (3 + 3) annulation approach has been developed for the synthesis of 2-aryl terephthalates from nitroallylic acetates and stabilized sulfur ylides, showcasing the versatility of nitro compounds in complex organic reactions .

Molecular Structure Analysis

The molecular and supramolecular structure of a related compound, 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, has been studied using single-crystal X-ray diffraction and computational methods. Theoretical data obtained for the vibrational analysis and NMR spectra are consistent with experimental data, indicating that optimized geometry can well reflect the molecular structural parameters . Similarly, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl has been characterized, and computational studies have been performed to compare the optimized geometry with experimental data .

Chemical Reactions Analysis

The reactivity of tert-butyl nitrite has been highlighted in various chemical reactions. It serves as an efficient and mild nitrosation reagent and a sustainable oxidant in Pd(ii)-catalyzed decarboxylative acylation . It also plays a dual role as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-(3-nitrophenyl)acetate and related compounds are influenced by their molecular structure. For example, the HOMO-LUMO energy gap of 3.97 eV for 4-(tert-butyl)-4-nitro-1,1-biphenyl suggests that the molecule is soft and highly reactive, which is important for understanding its chemical behavior . The molecular electrostatic potential and Mulliken atomic charges have also been investigated to provide insights into the reactivity of these molecules .

科学的研究の応用

1. Synthesis and Characterization of Chemical Compounds

Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate, a related compound, is used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its utility in creating complex chemical structures. The effects of various factors such as feed composition, reaction temperature, and time on the yield of the synthesized compound are studied, indicating its significance in chemical research (Jin Dong-yuan, 2009).

2. Exploration of Reaction Mechanisms

The influence of tert-butyl groups in chemical reactions, such as the enforced intramolecular hydrogen bonding in tert-butyl-substituted compounds, has been studied. This research helps in understanding the rate and mechanism of catalyzed acyl transfer, showcasing the role of tert-butyl groups in complex chemical processes (Ivan Steels, P. D. Clercq, H. Maskill, 1993).

3. Nitration and Synthesis Processes

Studies on nitration processes, such as the nitration of p-tert-butyltoluene, provide insight into the formation of tert-butyl-substituted nitro compounds. The research helps in understanding the chemical pathways and products formed under different conditions, contributing to our knowledge of organic synthesis and reaction dynamics (Alfred Fischer, Rolf Woderer, 1976).

4. Use as Protecting Groups in Organic Synthesis

The (2-nitrophenyl)acetyl (NPAc) group, related to tert-butyl 2-(3-nitrophenyl)acetate, serves as a hydroxyl protecting group in organic synthesis. Its utility is highlighted in the preparation of stable esters and its selective removal under specific conditions, demonstrating its significance in synthetic chemistry (Katalin Daragics, P. Fügedi, 2010).

Safety And Hazards

Tert-butyl 2-(3-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and not smoking .

特性

IUPAC Name |

tert-butyl 2-(3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-nitrophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)